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Compound of Interest

Compound Name: 2-Methylpentane

Cat. No.: B3029641

2-Methylpentane, also commonly known as isohexane, is a branched-chain alkane with the
chemical formula CeH14.[1][2][3][4][5] As a structural isomer of hexane, it is a key component in
commercial hexane solvents and is prevalent in gasoline and petroleum products.[6] Beyond its
industrial use, 2-methylpentane serves as a fundamental model compound for researchers in
thermodynamics, combustion science, and computational chemistry. Understanding its
thermochemical properties—namely enthalpy and entropy—is critical for predicting chemical
reactivity, modeling energy release in combustion processes, and designing safe and efficient
chemical processes.

This guide, intended for researchers, scientists, and professionals in drug development,
provides a detailed exploration of the core thermochemical data for 2-methylpentane. It moves
beyond a simple recitation of values to explain the causality behind their experimental and
computational determination, thereby offering a self-validating framework for understanding
and applying this crucial data. We will delve into the authoritative values for its enthalpy of
formation, molar entropy, and heat capacity, detail the methodologies used to obtain them, and
illustrate the logical workflows that ensure their accuracy and reliability.

Core Thermochemical Data for 2-Methylpentane

The foundation of any thermochemical analysis rests on accurate and reliable data. The values
presented herein are sourced from the National Institute of Standards and Technology (NIST)
Chemistry WebBook, a widely recognized and authoritative database compiled from peer-
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reviewed literature.[7][8] These standard state values are typically reported at a temperature of
298.15 K (25 °C) and a pressure of 1 bar.

Table 1: Key Thermochemical Properties of 2-

Methylpentane at Standard State (29815K)

. Authoritativ
Property Symbol Phase Value Units
e Source
Standard Prosen and
Enthalpy of AfH° Gas -173.2+0.8 kJ/mol Rossini,
Formation 1945[9][10]
Standard Prosen and
Enthalpy of AfH° Liquid -204.3+1.0 kJ/mol Rossini,
Formation 1945[10][11]
Standard
Scott D.W.,
Molar Se Gas 383.55+1.26 J/mol-K
1974[9]
Entropy
Standard Douslin and
Molar S° Liquid 290.58 J/mol-K Huffman,
Entropy 1946[10][11]
Constant
Pressure Scott D.W.,
Co Gas 142.2+0.2 J/mol-K
Heat 1974[9][10]
Capacity
Constant
Ohnishi,
Pressure o .
Co Liquid 194.19 J/mol-K Fujihara, et
Heat
) al., 1989[11]
Capacity

The standard enthalpy of formation (AfH°) represents the change in enthalpy during the
formation of one mole of the substance from its constituent elements in their most stable form.
For 2-methylpentane, this corresponds to the reaction:

6 C(graphite) + 7 Hz2(g) — CeH1a4
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A negative value signifies that the formation of the molecule is an exothermic process,
releasing energy and indicating that the compound is energetically more stable than its
constituent elements. Notably, branched alkanes like 2-methylpentane are generally more
thermodynamically stable (have a more negative enthalpy of formation) than their straight-chain
isomers like n-hexane (AfH°(gas) = -167.2 + 0.7 kJ/mol).

Methodologies for Data Determination: A Duality of
Experiment and Computation

The trustworthiness of thermochemical data is intrinsically linked to the rigor of the methods
used for its determination. Modern science relies on a synergistic relationship between precise
experimental measurements and sophisticated computational models to establish and validate
these values.

Experimental Determination: The Calorimetric Approach

The bedrock of experimental thermochemistry is calorimetry—the science of measuring heat
changes in chemical reactions.

1. Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation of an organic compound like 2-methylpentane is most
accurately determined indirectly through combustion calorimetry.[12] It is experimentally
impractical to directly measure the formation from graphite and hydrogen gas. Instead, the
enthalpy of combustion (AcH?) is precisely measured, and the enthalpy of formation is then
calculated using Hess's Law.

Experimental Protocol: Adiabatic Bomb Calorimetry[13]

o Sample Preparation: A precise mass of high-purity 2-methylpentane is placed in a crucible
inside a high-pressure stainless steel vessel, known as a "bomb."

e Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen
(typically to ~30 atm).

e Immersion: The bomb is submerged in a known quantity of water in a well-insulated
(adiabatic) calorimeter. The initial temperature of the water is recorded with high precision
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(e.g., 10 0.001 °C).

« Ignition: The sample is ignited remotely via an electrical fuse. The complete combustion of 2-
methylpentane occurs rapidly: CeHia(l) + 9.5 O2(g) — 6 CO2(g) + 7 H20(l)

o Temperature Measurement: The heat released by the exothermic combustion is absorbed by
the bomb and the surrounding water, causing a temperature rise. This temperature change
(AT) is meticulously monitored until a final, stable temperature is reached.

o Calculation: The heat released (q) is calculated using the total heat capacity of the
calorimeter system (C_cal), which is determined separately using a standard substance like
benzoic acid. g = C_cal x AT

e Hess's Law Application: The experimentally determined enthalpy of combustion is then used
with the known standard enthalpies of formation for CO2(g) and H20(l) to calculate the
enthalpy of formation of 2-methylpentane.

Causality and Trustworthiness: This method is authoritative because the complete combustion
of hydrocarbons to CO2 and Hz20 is a well-defined, reproducible reaction. The use of a sealed,
high-pressure oxygen environment ensures complete combustion, and the adiabatic setup
minimizes heat loss to the surroundings, leading to highly accurate results.[13]
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Caption: Experimental workflow for determining enthalpy of formation via bomb calorimetry.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b3029641?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

2. Entropy and Heat Capacity via Adiabatic Calorimetry

Standard molar entropy (S°) and heat capacity (Cp) are determined by measuring the heat
required to raise the temperature of a substance. Low-temperature adiabatic calorimetry is the
gold standard. A sample is cooled to near absolute zero (0 K), and then small, precise amounts
of heat are added electrically. The resulting temperature increase is measured at each step,
allowing for the calculation of heat capacity as a function of temperature (Cp(T)). The standard
entropy at 298.15 K is then calculated by integrating Cp(T)/T from 0 K to 298.15 K, accounting
for the enthalpies of any phase transitions.[10]

Computational Determination: The Theoretical Approach

Alongside experimental work, computational chemistry provides a powerful, independent
means of calculating thermochemical data.[14][15] These methods are particularly valuable for
studying unstable or hazardous compounds and for validating experimental results.

Computational Protocol: Statistical Thermodynamics

o Geometry Optimization: The process begins by finding the most stable 3D arrangement of
atoms in the 2-methylpentane molecule. This is done by using quantum mechanical models
(like Density Functional Theory, DFT, or ab initio methods) to find the geometry with the
minimum electronic energy.[16]

 Vibrational Frequency Calculation: Once the optimized geometry is found, the same
theoretical model is used to calculate the molecule's vibrational frequencies. These
correspond to the energies of bond stretching, bending, and twisting.

o Electronic Energy Calculation: A high-accuracy "single-point” energy calculation is performed
on the optimized geometry to get a precise value for the molecule's total electronic energy.

 Statistical Thermodynamics: The calculated electronic energy, optimized geometry (for
rotational constants), and vibrational frequencies are used as inputs for statistical mechanics
equations. These equations calculate the contributions of translation, rotation, and vibration
to the overall enthalpy, entropy, and heat capacity.[16] The final thermochemical values are
derived by summing these contributions.
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Caption: Computational workflow for determining thermochemical properties.

Trustworthiness and Validation: The accuracy of computational methods depends heavily on
the level of theory and basis set used. High-level methods like Gaussian-n (e.g., G3, G4) or
composite approaches can achieve "chemical accuracy" (within ~1 kcal/mol or ~4 kJ/mol of
experimental values).[16] The strong agreement between data from these validated
computational models and results from careful calorimetry provides a powerful cross-check,
cementing the trustworthiness of the reported values.

Conclusion
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The thermochemical data for 2-methylpentane—its enthalpy of formation, standard molar
entropy, and heat capacity—are well-established through a robust combination of meticulous
experimental calorimetry and high-level computational chemistry. The values presented in this
guide, grounded in the authoritative NIST database, provide the necessary foundation for
professionals in research and development to model chemical behavior, predict reaction
outcomes, and engineer processes with confidence. The dual-pronged approach of
experimental measurement and theoretical calculation represents a self-validating system,
ensuring the high integrity and reliability of this fundamental thermochemical information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. Pentane, 2-methyl- [webbook.nist.gov]

. Pentane, 2-methyl- [webbook.nist.gov]

. Pentane, 2-methyl- [webbook.nist.gov]

. Pentane, 2-methyl- [webbook.nist.gov]

. Pentane, 2-methyl- [webbook.nist.gov]

. 2-methylpentane | 107-83-5 [chemicalbook.com]

. NIST Chemistry WebBook [webbook.nist.gov]

. Welcome to the NIST WebBook [webbook.nist.gov]

°
(] [e0] ~ (o)) )] EaN w N -

. Pentane, 2-methyl- [webbook.nist.gov]
e 10. Pentane, 2-methyl- [webbook.nist.gov]
e 11. Pentane, 2-methyl- [webbook.nist.gov]

e 12. Critical evaluation of the enthalpies of formation for fluorinated compounds using
experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]

» 13. Experimental methods for determining enthalpy changes treatment of results bomb
calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry
revision notes [docbrown.info]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b3029641?utm_src=pdf-body
https://www.benchchem.com/product/b3029641?utm_src=pdf-custom-synthesis
https://webbook.nist.gov/cgi/cbook.cgi?ID=C107835&Mask=1A8F
https://webbook.nist.gov/cgi/inchi?ID=C107835&Mask=19
https://webbook.nist.gov/cgi/cbook.cgi?ID=107-83-5
https://webbook.nist.gov/cgi/cbook.cgi?ID=C107835&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C107835&Type=IR-SPEC&Index=1
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5852723.htm
https://webbook.nist.gov/chemistry/
https://webbook.nist.gov/
https://webbook.nist.gov/cgi/cbook.cgi?ID=C107835&Mask=1
https://webbook.nist.gov/cgi/cbook.cgi?ID=C107835&Mask=B
https://webbook.nist.gov/cgi/cbook.cgi?ID=C107835&Mask=2
https://pmc.ncbi.nlm.nih.gov/articles/PMC7754204/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7754204/
https://www.docbrown.info/page07/delta1Hc.htm
https://www.docbrown.info/page07/delta1Hc.htm
https://www.docbrown.info/page07/delta1Hc.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 14, Calculation of Molecular Thermochemical Data and Their Availability in Databases
[ouci.dntb.gov.ua]

e 15. chem.libretexts.org [chem.libretexts.org]
e 16. DSpace [repository.kaust.edu.sa]

» To cite this document: BenchChem. [Introduction: The Significance of 2-Methylpentane in
Thermochemical Analysis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3029641#thermochemical-data-for-2-methylpentane-
enthalpy-entropy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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